5-amino-2-chloro-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-chloro-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H11ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and an ethyl group attached to the sulfonamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-ethylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Ethylation: Finally, the sulfonamide nitrogen is ethylated using an alkylating agent such as ethyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents.
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Major Products Formed
Substitution: Products include 5-amino-2-hydroxy-N-ethylbenzenesulfonamide or 5-amino-2-alkylamino-N-ethylbenzenesulfonamide.
Oxidation: The major product is 5-nitro-2-chloro-N-ethylbenzenesulfonamide.
Reduction: The major product is this compound.
Scientific Research Applications
5-Amino-2-chloro-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-ethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chlorobenzenesulfonamide: Lacks the ethyl group on the sulfonamide nitrogen.
2-Chloro-N-ethylbenzenesulfonamide: Lacks the amino group at the 5th position.
5-Amino-N-ethylbenzenesulfonamide: Lacks the chlorine atom at the 2nd position.
Uniqueness
5-Amino-2-chloro-N-ethylbenzenesulfonamide is unique due to the combination of the amino, chlorine, and ethyl groups on the benzenesulfonamide scaffold. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Biological Activity
5-amino-2-chloro-N-ethylbenzenesulfonamide is a compound of interest due to its various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties. The presence of the amino group and the chloro substituent on the benzene ring contributes to its biological activity.
The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to various physiological effects, including alterations in pH regulation and ion transport.
Enzyme Inhibition Studies
Recent studies have highlighted the inhibitory effects of related benzenesulfonamides on different isoforms of human carbonic anhydrases (hCAs). For example, compounds similar to this compound have shown significant inhibitory activity against hCA I and hCA II, with IC50 values in the nanomolar range .
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
This compound | hCA I | 68.4 |
This compound | hCA II | 95.3 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including colorectal and breast cancer cells. For instance, a related compound was found to induce apoptosis in MDA-MB-231 breast cancer cells with a significant increase in annexin V-FITC positivity .
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the efficacy of benzenesulfonamide derivatives, it was reported that compounds with similar structures exhibited high levels of growth inhibition across multiple cancer cell lines:
Cell Line | Inhibition (%) |
---|---|
HCT116 (Colorectal) | 60 |
MDA-MB-231 (Breast) | 91 |
SK-MEL-5 (Melanoma) | 97 |
Antibacterial Activity
The antibacterial properties of sulfonamides are well-documented. Research indicates that this compound may possess significant antibacterial activity against various strains, including vancomycin-resistant Enterococcus (VRE). The mechanism often involves inhibition of bacterial carbonic anhydrases, which are essential for bacterial growth and survival .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed pharmacokinetic studies are necessary to evaluate its safety and efficacy comprehensively.
Properties
Molecular Formula |
C8H11ClN2O2S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
5-amino-2-chloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)8-5-6(10)3-4-7(8)9/h3-5,11H,2,10H2,1H3 |
InChI Key |
YIWMKXVQGYLRJB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.